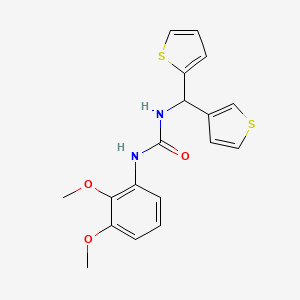
1-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea is a synthetic compound known for its versatile applications in the fields of chemistry, biology, and medicine. Its unique chemical structure makes it a significant subject of research, with potential implications in various industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea can be achieved through several synthetic routes. A common method involves the reaction of 5-methyl-6-oxopyrimidine with 2-bromoethylamine, followed by the coupling of the resultant intermediate with phenethyl isocyanate under controlled conditions.
Steps
Step 1: React 5-methyl-6-oxopyrimidine with 2-bromoethylamine in the presence of a base (such as potassium carbonate) in an aprotic solvent (like dimethyl sulfoxide, DMSO).
Step 2: The intermediate product is then reacted with phenethyl isocyanate in the presence of a catalyst (like triethylamine) to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis would be scaled up, ensuring the reaction conditions are optimized for large-scale production. This involves:
Use of continuous flow reactors to maintain consistent reaction conditions.
Employment of automated systems to monitor and adjust temperature, pH, and other critical parameters.
Implementation of purification processes such as recrystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: Under oxidizing conditions, it can be transformed into corresponding oxides or N-oxides using reagents like m-chloroperbenzoic acid (MCPBA).
Reduction: Reduction can yield derivatives with altered functional groups, typically employing reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution can be performed using nucleophiles such as alkoxides or amines, altering the substituent on the pyrimidine ring.
Oxidation: MCPBA in an aprotic solvent like dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium alkoxide in ethanol under reflux.
Oxidation products: N-oxides or pyrimidine ring-oxidized derivatives.
Reduction products: Alcohols, amines, or deoxygenated products.
Substitution products: Alkylated or aminated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a starting material for the synthesis of more complex organic molecules, serving as a key intermediate in various organic reactions.
Biology: In biological research, it is investigated for its potential as an enzyme inhibitor, affecting pathways critical to cell function and signaling.
Medicine: In medicinal chemistry, it is explored for its potential therapeutic effects, particularly in designing drugs targeting specific pathways.
Industry: Industrially, it is employed in the development of specialized materials and as a component in certain chemical formulations.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions influence cellular processes, leading to the desired therapeutic or biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds:
1-(2-(5-methyl-4-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea
1-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-phenylethyl)urea
Uniqueness: What sets 1-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea apart from similar compounds is its specific substitution pattern on the pyrimidine ring, which imparts unique chemical reactivity and biological activity. This distinct structure allows for selective interactions with molecular targets, making it a valuable compound for various applications.
Voilà, your article on this compound! Any other deep dives you're curious about?
Propiedades
IUPAC Name |
1-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-13-11-17-12-20(15(13)21)10-9-19-16(22)18-8-7-14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJUFEJZSGVLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CCNC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-Acetyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2784427.png)
![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(3-hydroxypropyl)amino]acetamide](/img/structure/B2784428.png)
![2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2784429.png)

![(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide](/img/structure/B2784431.png)
![N-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2784432.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2784434.png)

![2-[3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2784436.png)

![3-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide](/img/structure/B2784446.png)
![N-cyclohexyl-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B2784447.png)
